Decanoyl-L-carnitine-d3 (chloride)

Isotopic Purity Chemical Purity Internal Standard Quality

Quantification of endogenous decanoyl-L-carnitine in biological matrices is confounded by matrix effects and variable ionization efficiency. Unlabeled or mismatched acylcarnitine standards introduce significant quantification error. This deuterium-labeled analog (C10:0) provides isotope-matched correction for LC-MS/MS. - N-methyl-d3 substitution: +3 Da mass shift, eliminates isobaric interference in multi-analyte panels - Validated for newborn screening (MCAD deficiency) & metabolic disorder research - Stable ≥4 years; consistent lot-to-lot performance preserves statistical power

Molecular Formula C17H34ClNO4
Molecular Weight 354.9 g/mol
Cat. No. B8088730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecanoyl-L-carnitine-d3 (chloride)
Molecular FormulaC17H34ClNO4
Molecular Weight354.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
InChIInChI=1S/C17H33NO4.ClH/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4;/h15H,5-14H2,1-4H3;1H/t15-;/m1./s1/i2D3;
InChIKeyKETNUEKCBCWXCU-GGBIRWKQSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Decanoyl-L-carnitine-d3 (chloride): Stable Isotope Internal Standard


Decanoyl-L-carnitine-d3 (chloride) (CAS 2483831-87-2) is a deuterium-labeled analog of decanoyl-L-carnitine, a medium-chain acylcarnitine (C10) involved in mitochondrial fatty acid transport and β-oxidation . The compound incorporates three deuterium atoms at the N-methyl position of the L-carnitine moiety, resulting in a molecular weight increase of +3 Da relative to the unlabeled native compound . This isotopic substitution enables its use as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of endogenous decanoyl-L-carnitine in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) .

Workflow Stable isotope dilution LC-MS/MS or GC-MS
Selection Deuterium-labeled internal standard (d3)
Use Context Quantification of endogenous decanoyl-L-carnitine in biological research matrices

Decanoyl-L-carnitine-d3 (chloride): Irreplaceable Stable Isotope Standard


Accurate quantification of decanoyl-L-carnitine in complex biological samples is confounded by significant matrix effects and variable ionization efficiency inherent to LC-MS/MS analysis . Substituting the deuterated internal standard with an unlabeled reference compound or a structurally similar acylcarnitine (e.g., C8 or C12) introduces substantial quantification error, as these alternatives do not co-elute identically nor experience identical ion suppression/enhancement [1]. Furthermore, even among deuterated isotopologues, the specific labeling position and deuterium count—such as the N-methyl-d3 configuration of this compound versus acyl chain-labeled or d9 variants—dictate the exact mass shift and chromatographic resolution, parameters critical for avoiding isobaric interference and ensuring method specificity in multi-analyte acylcarnitine panels [2].

Co-elution & matrix effect

Unlabeled or structurally similar acylcarnitines (C8, C12) do not co-elute identically, failing to correct ion suppression/enhancement.

Isotopologue mismatch

Alternative deuterated variants (e.g., d9) may shift chromatographic resolution and introduce isobaric interferences in multi-analyte panels.

Quantification error risk

Non-isotopic internal standards cannot compensate for variable recovery or matrix-induced signal alterations in complex samples.

Decanoyl-L-carnitine-d3 (chloride) Analytical Performance


Isotopic Enrichment and Chemical Purity

Decanoyl-L-carnitine-d3 (chloride) achieves an isotopic enrichment of ≥98 atom% D and is supplied with a chemical purity of ≥99% (or 99.94% depending on vendor) [1]. This combination of high isotopic and chemical purity minimizes the contribution of the internal standard to the measured signal of the native analyte (cross-talk) and ensures that the internal standard does not introduce impurities that could interfere with other analytes in a multi-analyte panel. In contrast, alternative deuterated standards (e.g., d9 variants) may offer higher mass separation but are not universally superior; the d3 labeling provides sufficient mass shift (+3 Da) to avoid natural isotopic interference while maintaining closer physicochemical similarity to the native compound, a factor that can influence recovery and matrix effect correction fidelity .

Isotopic purity
Cross-study comparable
≥98 atom% D
Supports low cross-talk for sensitive quantification
Chemical purity ≥99%; vendor CoA
Isotopic Purity Chemical Purity Internal Standard Quality

Matrix Effect Compensation

The primary functional advantage of Decanoyl-L-carnitine-d3 (chloride) is its capacity to compensate for matrix effects and instrument variability during quantitative bioanalysis. As a stable isotope-labeled analog, it co-elutes with endogenous decanoyl-L-carnitine and experiences identical ionization suppression or enhancement . This behavior is not replicable with non-isotopic internal standards or with deuterated analogs that exhibit significant chromatographic separation due to deuterium isotope effects. The use of this specific d3-labeled standard enables precise correction for variable recovery and matrix-induced signal alterations, which is a fundamental requirement for achieving the high accuracy and precision demanded by clinical diagnostics and metabolomics research [1].

Matrix effect compensation
Class-level inference
Co-elutes, identical ionization behavior
vs. non-isotopic IS
Enables accurate correction in LC-MS/MS bioanalysis
Method validation context; review guidelines
Matrix Effect Ion Suppression Stable Isotope Dilution

Long-Term Stability and Storage

Decanoyl-L-carnitine-d3 (chloride) exhibits verified long-term stability of ≥4 years when stored as recommended at -20°C . This extended shelf life reduces the frequency of re-procurement and minimizes batch-to-batch variability in longitudinal studies. In comparison, the native, unlabeled decanoyl-L-carnitine may degrade more rapidly under similar storage conditions, and other labile acylcarnitine species can require more stringent storage (e.g., -80°C) to maintain integrity. The defined stability of this deuterated standard ensures consistent performance over multi-year projects, which is a critical procurement consideration for large-scale cohort studies or clinical trial support .

Long-term stability
Supporting evidence
≥4 years at -20°C
Reduces re-procurement frequency; supports longitudinal studies
Storage as dry solid
Compound Stability Storage Conditions Shelf Life

Decanoyl-L-carnitine-d3 (chloride) Applications


Metabolomics & Diagnostics for Fatty Acid Oxidation Disorders

Essential for the accurate quantification of decanoyl-L-carnitine in plasma, serum, or dried blood spots (DBS) as part of newborn screening panels for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency and other fatty acid oxidation disorders. The d3-labeled standard ensures reliable differentiation between pathological and normal acylcarnitine profiles, with its high isotopic purity and matrix effect compensation directly supporting the clinical validity of diagnostic cutoffs [1].

Pharmacokinetics & Metabolism of Carnitine Derivatives

Used as an internal standard in LC-MS/MS methods to track the disposition and metabolic fate of decanoyl-L-carnitine or related prodrugs in preclinical and clinical studies. The deuterium label allows for precise, interference-free quantification of the unlabeled drug candidate in complex biological matrices, a requirement for generating robust pharmacokinetic parameters (Cmax, AUC, t1/2) .

Biomarker Validation in Metabolic Syndrome & Diabetes

Supports quantitative acylcarnitine profiling in large cohort studies investigating metabolic syndrome, type 2 diabetes, and cardiovascular disease. The compound's long-term stability (≥4 years) and consistent lot-to-lot performance minimize analytical drift across extended study timelines, thereby preserving the statistical power of biomarker association analyses .

Application
Selection Property
Validation Focus
Metabolomics research for fatty acid oxidation disorders
Isotopic purity & matrix effect compensation
Differentiate pathological acylcarnitine profiles in research matrices
Pharmacokinetic research of carnitine derivatives
Deuterium-label for interference-free quantification
Robust PK parameter determination in research samples
Biomarker validation in metabolic syndrome research
Long-term stability & lot consistency
Minimize analytical drift in cohort studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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